![molecular formula C20H14Cl2N2O2 B12011911 n,n'-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide CAS No. 7144-14-1](/img/structure/B12011911.png)
n,n'-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide: is a chemical compound with the molecular formula C20H14Cl2N2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide typically involves the reaction of 4-chloroaniline with terephthaloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide is used as a building block in the synthesis of various organic compounds. It is also employed in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications. Its structural properties make it a candidate for drug development and other medical applications .
Industry: In the industrial sector, N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(4-aminophenyl)benzene-1,4-dicarboxamide: This compound has similar structural properties but with amino groups instead of chloro groups.
N,N’-Bis(4-methoxyphenyl)benzene-1,4-dicarboxamide: This variant contains methoxy groups, leading to different reactivity and applications.
Uniqueness: N,N’-Bis(4-chlorophenyl)benzene-1,4-dicarboxamide is unique due to the presence of chloro groups, which impart specific reactivity and stability. This makes it particularly useful in applications where these properties are desired .
Eigenschaften
CAS-Nummer |
7144-14-1 |
---|---|
Molekularformel |
C20H14Cl2N2O2 |
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
1-N,4-N-bis(4-chlorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-5-9-17(10-6-15)23-19(25)13-1-2-14(4-3-13)20(26)24-18-11-7-16(22)8-12-18/h1-12H,(H,23,25)(H,24,26) |
InChI-Schlüssel |
BOIQMNIPQPPTKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.